molecular formula C9H15NO2 B2547715 Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 2138157-55-6

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B2547715
CAS No.: 2138157-55-6
M. Wt: 169.224
InChI Key: YEUNTQQFKFOGQP-GJMOJQLCSA-N
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Description

Ethyl (1S,6R,7R)-3-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound featuring a three-membered ring fused to a six-membered ring This compound is notable for its unique structure, which includes an azabicyclo framework and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo precursor with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with neurological activity.

    Biological Studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo framework allows the compound to fit into binding sites of biological macromolecules, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active azabicyclo moiety, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
  • Ethyl (1S,6S,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylate

Uniqueness

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to the presence of the nitrogen atom in the bicyclic framework, which imparts different chemical reactivity and biological activity compared to its oxygen-containing analogs. This nitrogen atom can participate in hydrogen bonding and other interactions, making the compound versatile in various applications.

Properties

IUPAC Name

ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUNTQQFKFOGQP-GJMOJQLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2[C@@H]1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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